4-tert-Butyl-4'-chlorobenzhydrol
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Overview
Description
4-tert-Butyl-4’-chlorobenzhydrol is an organic compound with the molecular formula C17H19ClO It is a derivative of benzhydrol, featuring a tert-butyl group and a chlorine atom attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-tert-Butyl-4’-chlorobenzhydrol can be synthesized through several methods. One common approach involves the reduction of 4-tert-butyl-4’-chlorobenzophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .
Industrial Production Methods: Industrial production of 4-tert-Butyl-4’-chlorobenzhydrol often involves large-scale reduction processes using similar reducing agents. The reaction conditions are optimized for yield and purity, with careful control of temperature, solvent, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butyl-4’-chlorobenzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-tert-butyl-4’-chlorobenzophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned, it can be reduced from 4-tert-butyl-4’-chlorobenzophenone.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in THF or lithium aluminum hydride in diethyl ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: 4-tert-butyl-4’-chlorobenzophenone.
Reduction: 4-tert-Butyl-4’-chlorobenzhydrol.
Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used.
Scientific Research Applications
4-tert-Butyl-4’-chlorobenzhydrol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-4’-chlorobenzhydrol involves its interaction with various molecular targets. In reduction reactions, it acts as a hydrogen donor, facilitating the conversion of carbonyl groups to hydroxyl groups. In substitution reactions, the chlorine atom is replaced by nucleophiles, altering the compound’s chemical structure and properties .
Comparison with Similar Compounds
4-tert-Butylbenzyl alcohol: Similar structure but lacks the chlorine atom.
4-tert-Butylbenzaldehyde: Contains an aldehyde group instead of a hydroxyl group.
4-tert-Butylbenzophenone: The oxidized form of 4-tert-Butyl-4’-chlorobenzhydrol.
Properties
IUPAC Name |
(4-tert-butylphenyl)-(4-chlorophenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11,16,19H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUQBWAERKVOQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373795 |
Source
|
Record name | 4-tert-Butyl-4'-chlorobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130210-29-6 |
Source
|
Record name | 4-tert-Butyl-4'-chlorobenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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